N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-22-17-7-6-12(10-14(17)19)18(21)20-11-13(15-4-2-8-23-15)16-5-3-9-24-16/h2-10,13H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAKMWBUMAEJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps:
Formation of the bis(furan-2-yl)ethyl intermediate: This step often involves the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Coupling with 3-fluoro-4-methoxybenzoic acid: The intermediate is then coupled with 3-fluoro-4-methoxybenzoic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antiplasmodial agent. Research indicates that derivatives of compounds inspired by natural products can exhibit significant biological activity against malaria-causing parasites. The incorporation of furan rings and methoxy groups in the structure may enhance the compound's efficacy and selectivity against these pathogens .
Synthesis of Novel Therapeutics
N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide serves as a precursor in the synthesis of various bioactive molecules. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, studies have shown that variations in the amide bond can influence the lipophilicity and overall pharmacokinetic properties of the resulting compounds .
Mechanistic Studies
The compound is also utilized in mechanistic studies to understand its interaction with biological targets. Research has demonstrated that compounds with similar structures can modulate enzyme activity or inhibit specific signaling pathways, which is crucial for designing targeted therapies in cancer treatment and other diseases .
Drug Development
In drug development processes, this compound can be evaluated for its safety and efficacy profiles through preclinical studies. Its ability to interact with various biological targets makes it a candidate for further investigation in clinical trials aimed at treating conditions such as chronic pain or cancer .
Case Study 1: Antiplasmodial Activity
A study focused on synthesizing aminoalkyl-substituted benzopyrans found that compounds related to this compound exhibited promising antiplasmodial activity. The research highlighted that structural modifications significantly affected potency, emphasizing the importance of functional group orientation .
Case Study 2: Lipophilicity Tuning
Another investigation examined how structural variations in compounds similar to this compound could tune lipophilicity to overcome drug efflux mechanisms in resistant cell lines. This study provided insights into optimizing drug design for better absorption and efficacy against resistant strains of pathogens .
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: The compound may inhibit specific signaling pathways that are crucial for the proliferation of cancer cells, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:
Key Findings and Functional Insights
Antifungal Activity: LMM11, a 1,3,4-oxadiazole-benzamide with a single furan substituent, demonstrates potent antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition . However, the absence of a sulfamoyl group in the target compound could reduce specificity for Trr1.
Pharmaceutical Impurities: Ranitidine-related compounds (e.g., nitroacetamide derivatives) feature dimethylamino-furan motifs but lack fluorination . The target’s 3-fluoro substitution likely increases metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.
Heterocyclic Modifications :
- The benzothiazolylidene derivative () incorporates a fluorobenzamide core but replaces furan with a benzothiazole ring, which may alter electronic properties and receptor affinity . Similarly, lapatinib’s quinazoline core highlights how larger heterocycles shift therapeutic applications (e.g., kinase inhibition vs. antimicrobial activity) .
Substituent Impact on Solubility and Bioavailability: The bis(furan)ethyl group in the target compound likely increases hydrophobicity compared to ranitidine analogs with hydrophilic dimethylamino groups. This could affect oral bioavailability or require formulation adjuvants, as seen with LMM11’s use of Pluronic F-127 surfactant .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with 3-fluoro-4-methoxybenzoyl chloride. The synthetic pathway typically involves:
- Formation of the furan derivative : Starting from commercially available furan compounds.
- Coupling reaction : Using coupling agents to attach the furan moieties to the benzamide structure.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 6.26 ± 0.33 | |
| HCC827 (Lung cancer) | 6.48 ± 0.11 | |
| MCF7 (Breast cancer) | 10.76 |
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Interaction : The compound has been shown to bind within the minor groove of AT-DNA, potentially interfering with DNA replication and transcription processes .
- Inhibition of Kinases : Preliminary kinase profiling suggests that it may inhibit specific kinases involved in cell proliferation pathways .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Leukemia Cell Lines : In a study evaluating various derivatives, this compound displayed potent activity against leukemia cell lines with IC50 values comparable to leading chemotherapeutics .
- Solid Tumors : The compound also showed promising results in solid tumor models, particularly in breast and lung cancer cell lines, indicating its potential as a broad-spectrum anticancer agent .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide that influence its reactivity in medicinal chemistry applications?
- Answer : The compound's reactivity is influenced by:
- The bis(furan-2-yl)ethyl group , which introduces steric bulk and potential π-π interactions with biological targets.
- The 3-fluoro-4-methoxybenzamide core , where the fluorine atom enhances metabolic stability and the methoxy group modulates electronic properties.
- These substituents collectively affect solubility, binding affinity, and interactions with enzymes or receptors .
- Methodological Insight : Computational tools (e.g., molecular docking) can predict interactions between substituents and target proteins, guiding synthetic prioritization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic proton splitting patterns validate the methoxy and fluorine placement .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) /HPLC: Monitors reaction progress and purity (>95% by HPLC is typical for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis protocols to improve yield and purity?
- Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while ethanol/water mixtures improve crystallization .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation; reflux conditions (80–100°C) accelerate cyclization .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in hydrogenation steps increase efficiency .
- Methodological Insight : Design of Experiments (DoE) can systematically optimize variables (e.g., time, solvent ratio) to maximize yield .
Q. How can contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
- Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using orthogonal assays (e.g., Western blotting alongside enzymatic inhibition) .
- Metabolic Instability : Fluorine’s metabolic resistance may vary across models. Use isotope-labeled analogs (¹⁸F/¹⁹F) to track degradation .
- Methodological Insight : Employ structure-activity relationship (SAR) studies to isolate pharmacophores responsible for specific activities .
Q. What strategies are recommended for designing analogues to explore structure-activity relationships (SAR)?
- Answer :
- Functional Group Replacement : Substitute the methoxy group with ethoxy or hydroxyl groups to assess electronic effects .
- Heterocycle Modification : Replace furan with thiophene or pyridine to alter steric and electronic profiles .
- Bioisosteres : Use trifluoromethyl or cyano groups as fluorine bioisosteres to maintain metabolic stability .
- Methodological Insight : Combine molecular dynamics simulations with high-throughput screening to prioritize synthetic targets .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration). Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation and cross-validate with kinetic binding assays (SPR/ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
